(5Z)-2-[(2-chlorophenyl)amino]-5-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one
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Overview
Description
(2E,5Z)-2-[(2-CHLOROPHENYL)IMINO]-5-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-[(2-CHLOROPHENYL)IMINO]-5-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 3-methyl-4-nitrobenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate then undergoes cyclization with thiosemicarbazide under acidic conditions to yield the final thiazolidinone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-2-[(2-CHLOROPHENYL)IMINO]-5-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Amino derivatives.
Reduction: Reduced imine to amine.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(2E,5Z)-2-[(2-CHLOROPHENYL)IMINO]-5-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E,5Z)-2-[(2-CHLOROPHENYL)IMINO]-5-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E,5Z)-2-[(2-BROMOPHENYL)IMINO]-5-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
- (2E,5Z)-2-[(2-FLUOROPHENYL)IMINO]-5-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
Uniqueness
(2E,5Z)-2-[(2-CHLOROPHENYL)IMINO]-5-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C21H14ClN3O4S |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
(5Z)-2-(2-chlorophenyl)imino-5-[[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H14ClN3O4S/c1-12-10-13(6-8-17(12)25(27)28)18-9-7-14(29-18)11-19-20(26)24-21(30-19)23-16-5-3-2-4-15(16)22/h2-11H,1H3,(H,23,24,26)/b19-11- |
InChI Key |
WHWAPFYASGRGBF-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=NC4=CC=CC=C4Cl)S3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC=CC=C4Cl)S3)[N+](=O)[O-] |
Origin of Product |
United States |
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